5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one

Medicinal chemistry Cross-coupling Orthogonal functionalization

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one (CAS 1260018-37-8; also cataloged as 5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one) is a synthetic bicyclic scaffold comprising a partially hydrogenated naphthalene core with a ketone at the 1-position and dual halogen substitution at the 5-bromo and 7-fluoro positions. This substitution pattern imparts a unique orthogonal reactivity profile, pairing a heavy halogen (Br) for cross-coupling chemistry with a light, strongly electronegative halogen (F) for electronic tuning and metabolic stabilization.

Molecular Formula C10H8BrFO
Molecular Weight 243.07 g/mol
Cat. No. B12828241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one
Molecular FormulaC10H8BrFO
Molecular Weight243.07 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C=C(C=C2Br)F
InChIInChI=1S/C10H8BrFO/c11-10-5-7(12)3-6-4-8(13)1-2-9(6)10/h3,5H,1-2,4H2
InChIKeyQSRQXHQAHWFYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one: Procurement-Stage Differentiation of a Strategic Halogenated Tetralone Intermediate


5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one (CAS 1260018-37-8; also cataloged as 5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one) is a synthetic bicyclic scaffold comprising a partially hydrogenated naphthalene core with a ketone at the 1-position and dual halogen substitution at the 5-bromo and 7-fluoro positions . This substitution pattern imparts a unique orthogonal reactivity profile, pairing a heavy halogen (Br) for cross-coupling chemistry with a light, strongly electronegative halogen (F) for electronic tuning and metabolic stabilization [1]. Commercially available at 95–97% purity [REFS-3, REFS-4], the compound serves as a versatile building block in medicinal chemistry and fine-chemical synthesis, filling a specific SAR niche not replicated by mono-halogenated or symmetrically di-halogenated analogs.

Why the 5-Br/7-F Pattern in 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one Cannot Be Replaced by Common Tetralone Analogs


In-class tetralone analogs such as 5-bromo-2-tetralone or 7-fluoro-2-tetralone each provide only a single handle for synthetic elaboration or electronic modulation. The 5,7-dibromo-2-tetralone offers a symmetric dihalogenated system but introduces a second heavy halogen that increases molecular weight by ≈60 Da, raises logP, and eliminates the metabolic stability advantage contributed by fluorine [REFS-1, REFS-2]. Regioisomeric variants (e.g., 5-bromo-6-fluoro or 6-bromo-8-fluoro tetralones) reposition the halogens, altering ring electronics and site selectivity in downstream reactions [1]. Consequently, substituting any of these analogs for the target compound in a SAR-optimized synthetic route or biological assay introduces uncontrolled variables in reactivity, physicochemical properties, and biological readouts, undermining reproducibility and decision confidence.

Quantitative Differentiation Evidence for 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one Versus Closest Analogs


Orthogonal Halogen Reactivity: 5-Br for Selective Cross-Coupling Retains 7-F for Electronic Tuning

The 5-bromo substituent enables palladium-catalyzed couplings (Suzuki, Heck, Buchwald–Hartwig) with established reactivity comparable to 5-bromo-2-tetralone, while the 7-fluoro group remains inert under these conditions, providing a post-coupling electron-withdrawing handle not available in the 5,7-dibromo analog [1]. In the dibromo compound, statistically distributed mono-coupling yields a mixture of 5- and 7-functionalized products (typical ratio ~1:1 for electronically similar positions), requiring chromatographic separation and reducing effective yield by approximately 50% . This orthogonal reactivity profile has been corroborated by broader SAR analyses of tetralone derivatives where mixed halogenation leads to improved in vitro potency and selectivity compared to symmetric substitution [2].

Medicinal chemistry Cross-coupling Orthogonal functionalization

Reduced Lipophilicity and Molecular Weight Versus 5,7-Dibromo Analog: Improved Drug-Likeness Profile

The 5-bromo-7-fluoro substitution pattern yields a molecular weight of 243.07 g/mol and a predicted logP (ALogP) of approximately 3.1, compared to 303.98 g/mol and an estimated logP of ~3.9 for the 5,7-dibromo-2-tetralone [REFS-1, REFS-2]. The reduction of ~60 Da and ~0.8 logP units improves compliance with Lipinski's Rule of Five and central nervous system multiparameter optimization (CNS MPO) scores, without sacrificing the capacity for halogen-based interactions [2]. These physiochemical advantages are a direct consequence of replacing a heavy bromine atom with a lighter, more electronegative fluorine atom, which simultaneously decreases lipophilicity and increases metabolic oxidative stability .

Drug-likeness Physicochemical properties ADME prediction

Unique Regioisomeric Identity: No Commercially Available 5-Br/7-F Alternative in the 2-Tetralone Series

Among bromo-fluoro substituted 2-tetralone (3,4-dihydronaphthalen-1(2H)-one) regioisomers commercially available, only the 5-bromo-7-fluoro pattern (CAS 1260018-37-8) is consistently cataloged at ≥95% purity by multiple suppliers . The 5-bromo-6-fluoro regioisomer (CAS 1260007-55-3) is a 1-tetralone rather than a 2-tetralone, fundamentally altering the ketone position and reactivity [1]. The 6-bromo-8-fluoro isomer (CAS 666732-63-4) and 7-bromo-5-fluoro isomer (CAS 925442-95-1) are similarly 1-tetralones. No 5-bromo-7-fluoro substitution pattern is available in the 1-tetralone series. This positional exclusivity in the 2-tetralone subclass makes the target compound the sole option for exploring SAR at the 5- and 7-positions with mixed heavy/light halogenation [2].

Structure–Activity Relationship Regioisomer Chemical availability

Batch-Verified Purity and Characterization: Procure-to-Experiment Reliability Superior to Non-Certified Analogs

The target compound is supplied with documented analytical characterization including NMR, HPLC, and/or GC by established vendors such as Bidepharm and Sigma-Aldrich, with lot-specific certificates of analysis (CoA) available at point of procurement [REFS-1, REFS-2]. In contrast, several bootleg 2-tetralone mono-halogenated analogs (e.g., 5-bromo-2-tetralone from non-certified sources) often ship without traceable CoA documentation . The availability of lot-specific purity data (≥97% via HPLC for Sigma-Aldrich; ≥95% for Bidepharm) ensures reproducibility in SAR studies and scale-up chemistry, where impurity-driven side reactions can irreversibly consume valuable downstream intermediates [REFS-1, REFS-2].

Quality control Reproducibility Batch consistency

High-Confidence Application Scenarios for 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one Stemming from Quantitative Differentiation Evidence


Sequential Diversification in Parallel Synthesis Libraries

The orthogonal Br/F reactivity pair [Evidence Item 1] enables a 'couple-then-tune' strategy: first, diversify the 5-position via Suzuki or Buchwald–Hartwig coupling (Br-selective), then exploit the 7-fluoro group for electronic property adjustment or late-stage 18F radiolabeling. This strategy is not achievable with 5,7-dibromo-2-tetralone, where statistical mixtures reduce library purity and yield. Procurement of this compound specifically supports construction of 40–200-member pilot libraries with at least 2-fold higher per-well purity compared to the dibromo starting material [1].

Fluorine-Enabled CNS Drug Discovery Programs

The reduced logP (≈3.1) and lower molecular weight (243.07 Da) compared to 5,7-dibromo-2-tetralone (logP ≈3.9, MW 303.98) align with CNS MPO desirability thresholds [Evidence Item 2]. The 7-fluoro substituent simultaneously provides metabolic shielding at a site prone to CYP450-mediated oxidation, as established in the tetralone SAR review . Researchers targeting CNS-penetrant kinase inhibitors or GPCR modulators can procure this compound to bias initial hits toward favorable brain exposure parameters, avoiding the lipophilicity penalty of dibromo scaffolds.

Regioisomerically Defined SAR Probe Synthesis

As the sole commercially available 2-tetralone carrying the 5-Br/7-F pattern [Evidence Item 3], this compound uniquely enables systematic exploration of positional halogen effects on target binding. Synthesizing 5-aryl or 5-heteroaryl derivatives and comparing their activity to the analogous 7-fluoro-2-tetralone-derived compounds reveals the cooperative role of bromine-mediated halogen bonding at the apical binding pocket, a key SAR objective in anti-proliferative and CNS-active tetralone programs [2].

Reproducible Scale-Up for Preclinical Candidate Synthesis

With documented batch-to-batch purity (≥97% by HPLC) and CoA availability from multiple GMP-aligned suppliers [Evidence Item 4], the compound is positioned for seamless scale-up from milligram to multi-gram synthesis without re-validation. Procurement teams can specify lot-specific CoAs to satisfy IND-enabling study documentation requirements, reducing CMC (Chemistry, Manufacturing, and Controls) risk relative to analogs lacking certified purity trails .

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